![molecular formula C9H7ClN2O B3058499 5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 89804-65-9](/img/structure/B3058499.png)
5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starts from 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and nucleophilic attack of the amines .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .Scientific Research Applications
Antiviral Activity
The synthesis of 5-(4-chlorophenyl)-3-methyl-1,2,4-oxadiazole derivatives has been explored for their antiviral potential. For instance, a study synthesized 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which exhibited anti-tobacco mosaic virus (TMV) activity . Investigating its antiviral mechanisms and potential applications in other viral infections could be valuable.
Antifungal Properties
While not directly related to 5-(4-chlorophenyl)-3-methyl-1,2,4-oxadiazole, it’s worth noting that sulfonamide derivatives have been reported to possess antifungal properties . Further research could explore whether this compound exhibits similar effects against fungal pathogens.
Herbicidal Activity
Sulfonamide derivatives have also shown herbicidal properties for potential agricultural applications . Investigating whether 5-(4-chlorophenyl)-3-methyl-1,2,4-oxadiazole has any herbicidal effects could be relevant for crop protection.
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-chlorophenyl)-3-methyl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGIPJXADDXHCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50523936 | |
Record name | 5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50523936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole | |
CAS RN |
89804-65-9 | |
Record name | 5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50523936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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